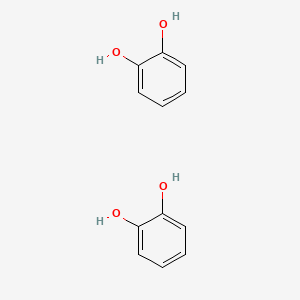

Catechol (1,2-Dihydroxybenzene)

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

benzene-1,2-diol |

InChI |

InChI=1S/2C6H6O2/c2*7-5-3-1-2-4-6(5)8/h2*1-4,7-8H |

InChI Key |

TUCIXUDAQRPDCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)O.C1=CC=C(C(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Phenol

The hydroxylation of phenol using peroxides or molecular oxygen constitutes the most industrially significant route to catechol. This method concurrently produces hydroquinone (1,4-dihydroxybenzene), with selectivity influenced by catalysts and reaction conditions.

Zirconium-Containing Titanium Silicalite Catalysts

Zirconium-modified titanium silicalite (Zr-TS) catalysts enhance hydroxylation efficiency by stabilizing active sites and modulating acidity. As detailed in US20140179956A1, Zr-TS catalysts achieve phenol conversion rates of 36–74% with catechol selectivity up to 91%. The catalyst is synthesized via hydrothermal reaction of zirconium salts, silicon/titanium sources, and template agents at 160–200°C for 96–144 hours. Key advantages include:

Rhone-Poulenc Process (H₂O₂ with H₃PO₄)

Rhone-Poulenc’s method employs 70% hydrogen peroxide in the presence of phosphoric and perchloric acids at 90°C. This electrophilic hydroxylation produces catechol and hydroquinone in a 3:2 molar ratio, with total dihydroxybenzene yields exceeding 85%. Phosphoric acid suppresses radical side reactions, while perchloric acid accelerates peroxide activation. Post-reaction, acids are neutralized, and products are extracted using diisopropyl ether.

Brichima/Enichem Method (Heavy Metal Catalysts)

Brichima SpA (Enichem) utilizes ferrocene or cobalt salts to catalyze phenol hydroxylation via a free-radical mechanism. At 40°C, 60% H₂O₂ achieves 40–50% phenol conversion, favoring catechol over hydroquinone (1.5–4.1:1 ratio). This method’s low-temperature operation reduces energy costs but requires rigorous metal ion removal to prevent product degradation.

Ube Industries (Ketone Peroxide)

Ube Industries generates ketone peroxides in situ from methyl ethyl ketone and H₂O₂ under acidic conditions. At 70°C, catechol and hydroquinone form in a 3:2 ratio with >90% yield based on consumed phenol. Solid acid catalysts (e.g., montmorillonite clay) simplify product separation and enable ketone recycling, minimizing waste.

Table 1: Comparative Analysis of Phenol Hydroxylation Methods

Hydrolysis of 2-Chlorophenol

Alkaline hydrolysis of 2-chlorophenol remains a niche method, particularly in regions with chlorophenol feedstock availability. Reacting 2-chlorophenol with 4–8% NaOH at 190°C for 3 hours in a copper autoclave achieves 96–99% conversion and 81–86% catechol selectivity. Copper(I) oxide or CuSO₄ catalyzes the nucleophilic substitution, though barium hydroxide co-solvents complicate barium recovery.

Dehydrogenation of 1,2-Cyclohexanediol

Pd/Te-catalyzed dehydrogenation of 1,2-cyclohexanediol at 300°C produces catechol exclusively with 90% yield. This vapor-phase method avoids solvents but requires high-energy input and catalyst regeneration cycles.

Redox-Neutral Synthesis via Iridium Catalysis

Inspired by tyrosinase, iridium-catalyzed C–H hydroxylation enables redox-neutral catechol synthesis. Using oxyacetamide as an oxygen donor, this method hydroxylates phenols at the ortho position under mild conditions (25–50°C). Substituted catechols, including electron-deficient derivatives, form in 70–95% yields.

Pd-Catalyzed Silanol-Directed C–H Oxygenation

Palladium-catalyzed acetoxylation followed by acid-catalyzed cyclization converts phenols to silicon-protected catechols. Desilylation with tetrabutylammonium fluoride (TBAF) yields catechols with >80% efficiency. This method excels in functional group tolerance, enabling synthesis of 4-nitro- and 4-cyanocatechols.

Dakin Oxidation of Salicylaldehyde

The Dakin oxidation converts salicylaldehyde to catechol using H₂O₂ in alkaline media. While less common industrially, it serves as a laboratory-scale route with 60–75% yields.

Other Methods

- Alkali Fusion : Fusion of 2-phenolsulfonic acid at 300°C produces catechol but suffers from low yields (<50%).

- Oxidation of Salicylaldehyde : H₂O₂ in alkaline conditions oxidizes salicylaldehyde to catechol, though overoxidation to muconic acid limits scalability.

- Demethylation of Guaiacol : Hydrobromic acid or AlCl₃ removes methyl groups from guaiacol (2-methoxyphenol), yielding catechol.

Chemical Reactions Analysis

Methylation to Veratrole

Catechol undergoes methylation using dimethyl sulfate (DMS) under alkaline conditions to form veratrole (1,2-dimethoxybenzene), a key intermediate in pharmaceuticals and fragrances.

Reaction Conditions

-

Methylating agent : DMS (excess leads to effluent COD issues)

-

Solvents : Water, methanol, or toluene

-

Temperature : Reflux (100–120°C)

Kinetic Insights

-

Pseudo-first-order kinetics observed with rate constants influenced by solvent polarity.

-

Effluent COD reduced by 40% using minimal DMS and toluene as a co-solvent .

Redox Chemistry

Catechol exhibits reversible redox behavior, forming semiquinone radicals and benzoquinone:

Redox Series

-

Catechol Semiquinone Radical ()

-

Semiquinone Benzoquinone ()

Key Mechanisms

-

Proton-coupled electron transfer (PCET) governs interconversion.

Ozonolysis Kinetics

Catechol reacts with ozone () in atmospheric and laboratory settings:

| Parameter | Value (Dry Conditions) | Humidity Dependence (RH 20–60%) |

|---|---|---|

| Rate Coefficient () | Decreases linearly with increasing RH | |

| Atmospheric Lifetime | ~15 hours | Extends to ~30 hours at RH 50% |

Mechanism : Electrophilic addition of to aromatic ring, forming ozonides that decompose to carboxylic acids .

Reaction with Superoxide Radical Anion

Catechol reacts with superoxide () via a concerted double proton-transfer electron-transfer (GR) mechanism:

Products : Hydrogen peroxide () and catechol radical anion.

Key Features :

Anaerobic Microbial Metabolism

Denitrifying bacteria (e.g., Thauera aromatica) metabolize catechol under anaerobic conditions:

Pathway :

-

Carboxylation : ATP-dependent conversion to protocatechuate (3,4-dihydroxybenzoate) via catechylphosphate intermediate.

Heterocyclic Compound Formation

Catechol condenses with electrophilic agents to form cyclic derivatives:

| Reagent | Product | Application |

|---|---|---|

| Catechol sulfate | Polymer stabilizers | |

| Catechol carbonate | Solvent-resistant polymers | |

| Chlorophosphonite derivatives | Ligands for metal complexes |

Conditions : Room temperature, aprotic solvents .

Metal Complexation

Catechol forms stable complexes with transition metals:

Applications : Sensors, redox mediators, and corrosion inhibitors.

Scientific Research Applications

2.1. Pharmaceutical Research

Catechol serves as a precursor in the synthesis of various pharmaceuticals. Its ability to undergo chemical transformations makes it valuable in drug development:

- Erythroid Differentiation : Recent studies have shown that catechol enhances erythroid differentiation in K562 cells, impacting hemoglobin accumulation and gene expression related to erythropoiesis. This effect is linked to reduced DNA methylation levels in specific erythroid genes, indicating potential therapeutic applications in treating blood disorders .

- Synthesis of MDMA : Catechol has been utilized as an intermediate in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), showcasing its versatility in organic chemistry .

2.2. Agrochemical Applications

Approximately 50% of synthetic catechol is used in the production of pesticides. Its properties allow it to act as a key building block for various agrochemicals that enhance crop protection and productivity .

2.3. Material Science

Catechol's ability to form strong bonds with metals makes it an effective chelating agent. It is used in:

- Corrosion Inhibition : In electronics, catechol acts as a corrosion inhibitor, protecting metal surfaces from oxidative damage .

- Surface Modification : Research has demonstrated that catechol-grafted polymers can create non-fouling surfaces on various substrates, enhancing their durability and resistance to biological adhesion .

3.1. Food and Fragrance Industry

In the food industry, catechol is employed as a flavoring agent due to its pleasant aroma and antioxidant properties. It is also used in fragrances and cosmetics, although its use in cosmetics is restricted due to safety concerns .

3.2. Antioxidant Properties

Catechol functions as an antioxidant in various applications, including:

- Rubber Industry : It acts as an antioxidant in rubber products, preventing degradation during processing and use.

- Electroplating : Catechol is utilized as an antioxidant in electroplating baths, where it helps maintain the quality of metal coatings .

Case Studies

Mechanism of Action

Catechol is compared with other dihydroxybenzenes:

Resorcinol (1,3-Dihydroxybenzene): Unlike catechol, resorcinol has hydroxyl groups in the meta position.

Hydroquinone (1,4-Dihydroxybenzene): Hydroquinone has hydroxyl groups in the para position and is widely used in photographic development and as a skin-lightening agent.

Uniqueness of Catechol: Catechol’s ortho configuration allows it to form strong intramolecular hydrogen bonds, making it a unique antioxidant and a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Catechol belongs to the dihydroxybenzene family, which includes resorcinol (1,3-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). Below, key comparisons are detailed:

Physicochemical Properties

| Property | Catechol | Resorcinol | Hydroquinone |

|---|---|---|---|

| Hydroxyl Group Position | 1,2 | 1,3 | 1,4 |

| Redox Activity | High (E° = +380 mV) | Moderate | Moderate |

| pKa (first OH) | 9.5 | 9.8 | 10.1 |

| Solubility in Water | 43 g/100 mL (20°C) | 140 g/100 mL (20°C) | 7 g/100 mL (20°C) |

| Oxidation Stability | Low (air-sensitive) | Moderate | High |

Catechol’s ortho-dihydroxy configuration facilitates rapid oxidation to 1,2-benzoquinone, unlike resorcinol or hydroquinone, which exhibit slower oxidation due to meta/para hydroxyl spacing . This redox instability makes catechol a superior electron shuttle in biological systems but complicates storage .

Antioxidant Activity

The catechol moiety is critical for radical scavenging. For example:

- IC₅₀ Values (DPPH Assay): Catechol: 0.12 mM 4-Nitrocatechol: 0.45 mM (electron-withdrawing NO₂ reduces activity) Dicaffeoylquinic acids: 0.05–0.08 mM (enhanced activity from dual catechol groups)

Adhesive Materials

Catechol-based polymers (e.g., polydopamine) outperform resorcinol derivatives in adhesion due to reversible quinone-catechol redox dynamics. However, overoxidation of catechol to quinone diminishes adhesion, necessitating oxidation control .

Environmental Catalysis

Catechol’s Fe³⁺-chelating ability enables efficient Fenton reactions for pollutant degradation. In contrast, hydroquinone requires higher H₂O₂ concentrations for comparable activity .

Analytical Markers

Catechol serves as a marker for detecting poplar extract adulteration in propolis (0.052–0.132 mg/g in poplar vs. undetectable in authentic propolis) . Resorcinol lacks this specificity due to lower natural abundance.

Key Research Findings

Redox-Mediated Toxicity: Catechol’s oxidation generates semiquinone radicals, causing DNA damage 3× more potently than hydroquinone in yeast .

Enzyme Specificity : C12O processes catechol at 60 nmol⁻¹·min⁻¹·mg⁻¹, outperforming homogentisate 1,2-dioxygenase (H12D) by 15% .

Adsorption on Cu(111): Catechol requires 1.8 eV for dehydroxylation to benzene, exceeding phenol (1.2 eV) due to dual hydroxyl interactions .

Data Tables

Table 1. Substrate Specificity of Catechol 1,2-Dioxygenase (C12O)

| Substrate | Relative Activity (%) |

|---|---|

| Catechol | 100 |

| Phenol | 72 |

| 2,4-Dichlorophenol | 51 |

| 4-Nitrophenol | 25 |

Table 2. Antioxidant Activity of Catechol Derivatives

| Compound | IC₅₀ (DPPH, mM) | Mechanism |

|---|---|---|

| Catechol | 0.12 | Direct H⁺ donation |

| 4-Nitrocatechol | 0.45 | Electron-deficient quinone |

| Dicaffeoylquinic acid | 0.05 | Dual catechol synergy |

Q & A

Basic: What are the standard analytical methods for quantifying catechol in aqueous solutions?

Answer:

Catechol quantification typically employs UV-Vis spectroscopy at its maximum absorbance wavelength of 216 nm, with calibration using standard curves . For higher sensitivity, high-performance liquid chromatography (HPLC) paired with electrochemical or photodiode array detection is recommended, especially in complex matrices like environmental or biological samples . Attenuated total reflection infrared spectroscopy (ATRIRS) is effective for characterizing catechol-surface interactions, particularly in adsorption studies, by analyzing spectral shifts (e.g., 1481 cm⁻¹ band for Langmuir isotherm fitting) .

Basic: How should catechol solutions be prepared and stored to ensure experimental reproducibility?

Answer:

Catechol is hygroscopic and light-sensitive. Prepare stock solutions in inert solvents like ethanol, DMSO, or DMF (1–2 mg/mL) under nitrogen purging to minimize oxidation . For aqueous buffers (e.g., PBS pH 7.2), dissolve directly but use fresh solutions within 24 hours to prevent degradation. Store solid catechol at -20°C in airtight, amber vials; stability exceeds four years under these conditions .

Advanced: What experimental design strategies optimize catechol adsorption in environmental remediation studies?

Answer:

A three-level factorial design (e.g., 3² full factorial) efficiently evaluates interactions between variables like adsorbent mass and initial catechol concentration . For process optimization, combine response surface methodology (RSM) with central composite design (CCD) to model nonlinear relationships. For example, CCD can optimize parameters like APS concentration and temperature in polymerization-based removal systems, validated via ANOVA (R²adj > 0.9) . Replicate central points to assess experimental error .

Advanced: How can researchers resolve contradictions in catechol’s role in interfacial adhesion mechanisms?

Answer:

Contradictions often arise from confounding cohesive crosslinking and interfacial bonding. To isolate adhesion contributions:

- Use catechol-free control polymers with matched hydrophobicity and molecular weight .

- Quantify oxidation states (e.g., via cyclic voltammetry) to differentiate catechol’s redox activity from physical adsorption .

- Employ surface-sensitive techniques like quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adhesion forces in simulated biological environments .

Basic: What spectroscopic techniques characterize catechol’s binding to metal oxide surfaces?

Answer:

ATRIRS is ideal for in situ analysis of catechol adsorption on TiO₂ or Fe₂O₃. Monitor shifts in the C-O stretching (~1250 cm⁻¹) and ring vibration (~1480 cm⁻¹) bands to identify binding modes (monodentate vs. bidentate) . Complement with X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation states and confirm chelation .

Advanced: How to differentiate adsorption from degradation pathways in catechol photocatalytic studies?

Answer:

- Langmuir-Hinshelwood kinetics : Fit time-dependent concentration data to distinguish adsorption (rapid initial phase) from degradation (slow, light-dependent phase) .

- LC-MS/MS analysis : Identify degradation intermediates (e.g., muconic acid) to map pathways .

- Controlled dark experiments : Isolate adsorption contributions by comparing results under UV/visible light vs. darkness .

Basic: What safety protocols are critical when handling catechol in laboratory settings?

Answer:

Catechol is toxic (H302, H312) and irritant (H315, H319). Use PPE (gloves, goggles), and work in a fume hood. Neutralize spills with 10% NaOH followed by activated carbon adsorption. Store separately from oxidizers to prevent exothermic reactions .

Advanced: What synthetic strategies functionalize polymers with catechol groups for biomedical applications?

Answer:

- Amide coupling : Graft 3,4-dihydroxyhydrocinnamic acid onto amine-functionalized hyperbranched polyglycerol (hPG) using carbodiimide chemistry .

- Dopamine self-polymerization : Form polydopamine coatings on substrates (e.g., TiO₂, polymers) via pH-controlled oxidative polymerization (pH 8.5, dissolved O₂ as oxidizer) .

- Genetic engineering : Express mussel foot protein (Mfp-5) variants in E. coli for recombinant catechol-rich adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.